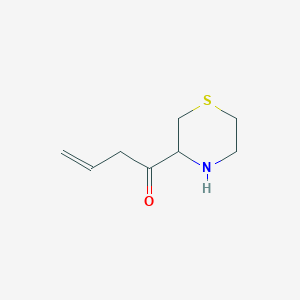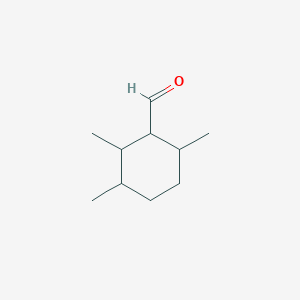
1-(Thiomorpholin-3-yl)but-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiomorpholin-3-yl)but-3-en-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Thiomorpholin-3-yl)but-3-en-1-one can be synthesized through a one-pot reaction using microwave-assisted synthesis. This method involves the use of a solid base catalyst, such as magnesium oxide, in an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its energy efficiency and reduced reaction times, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiomorpholin-3-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
1-(Thiomorpholin-3-yl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Thiomorpholin-3-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with biological molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine: A related compound with a similar structure but without the but-3-en-1-one moiety.
Morpholine: A nitrogen-containing heterocycle similar to thiomorpholine but without the sulfur atom.
Uniqueness
1-(Thiomorpholin-3-yl)but-3-en-1-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13NOS |
|---|---|
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
1-thiomorpholin-3-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H13NOS/c1-2-3-8(10)7-6-11-5-4-9-7/h2,7,9H,1,3-6H2 |
Clave InChI |
SYIRXYPZKIHRJJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=O)C1CSCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13164157.png)



![1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one](/img/structure/B13164174.png)


![2-{Spiro[4.5]decan-8-yl}propanoic acid](/img/structure/B13164194.png)
![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide](/img/structure/B13164197.png)

![3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13164216.png)


